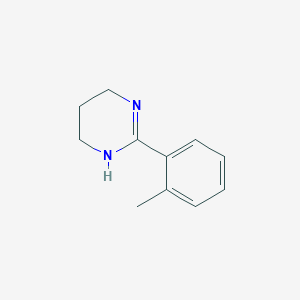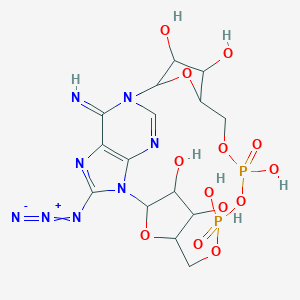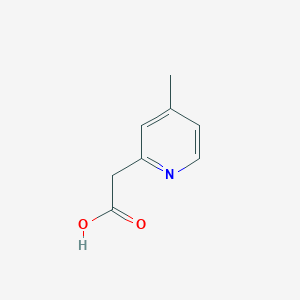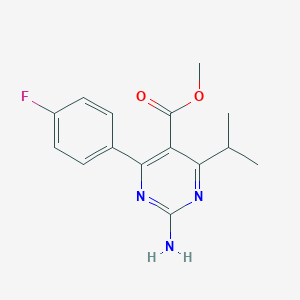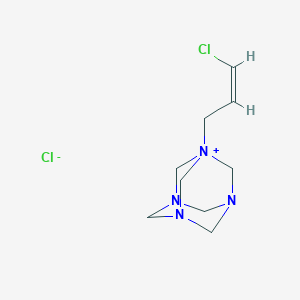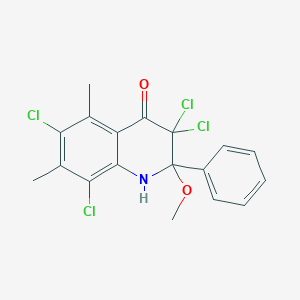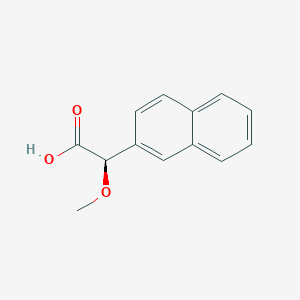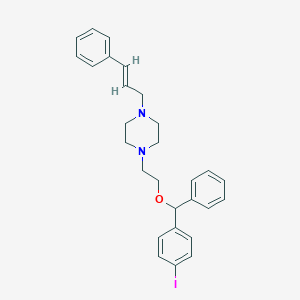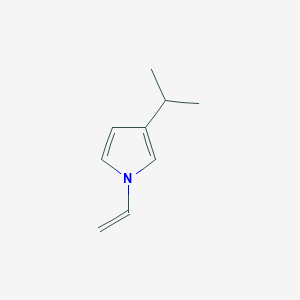![molecular formula C20H42O6Si2 B128266 (1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester CAS No. 135711-62-5](/img/structure/B128266.png)
(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantaneethanol, also known as 2-(1-Adamantyl)ethanol, is an organic compound with the molecular formula C₁₂H₂₀O. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by its white crystalline appearance and is known for its stability and rigidity due to the adamantane core .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantaneethanol can be synthesized through several methods. One common approach involves the bromination of adamantane followed by hydrolysis. In this method, adamantane is first subjected to a bromination reaction to form 1-bromoadamantane, which is then hydrolyzed to yield 1-adamantanol. This intermediate is further reacted with ethylene oxide to produce 1-Adamantaneethanol .
Industrial Production Methods: Industrial production of 1-Adamantaneethanol typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Adamantaneethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-adamantanone.
Reduction: Reduction reactions can convert it back to adamantane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products:
Oxidation: 1-Adamantanone.
Reduction: Adamantane.
Substitution: Various substituted adamantane derivatives depending on the reagent used.
Scientific Research Applications
1-Adamantaneethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Adamantaneethanol and its derivatives involves several pathways:
Antiviral Activity: It interferes with viral replication by inhibiting the uncoating of the virus.
Antiparkinsonian Effects: It increases the release of dopamine and inhibits its reuptake, thereby alleviating symptoms of Parkinson’s disease.
Immunological Effects: As a hapten, it modifies peptide binding by MHC II, influencing immune responses.
Comparison with Similar Compounds
1-Adamantaneethanol can be compared with other adamantane derivatives:
1-Adamantanamine: Known for its antiviral and antiparkinsonian properties.
1-Adamantanone: Used as an intermediate in organic synthesis.
2-Methyl-2-adamantanol: Utilized in the synthesis of high-performance polymers.
Uniqueness: 1-Adamantaneethanol stands out due to its versatile applications in various fields, from chemistry and biology to medicine and industry. Its unique structure imparts stability and rigidity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O6Si2/c1-18(2,3)27(8,9)25-14-12-20(23,17(22)24-7)13-15(16(14)21)26-28(10,11)19(4,5)6/h14-16,21,23H,12-13H2,1-11H3/t14-,15-,16?,20?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNMGEIRSATOJZ-SSWGIJEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O6Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472958 |
Source


|
| Record name | SCHEMBL9010539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135711-62-5 |
Source


|
| Record name | SCHEMBL9010539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
